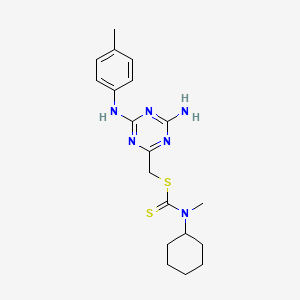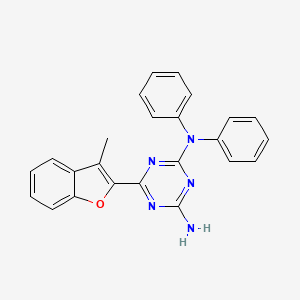
6-(3-methyl-1-benzofuran-2-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety linked to a triazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Formation of the Triazine Core: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines under controlled conditions.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the triazine core using suitable catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The triazine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Studies: It is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of 6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine involves:
Molecular Targets: The compound targets specific enzymes and receptors in cells, leading to its biological effects.
Pathways Involved: It can modulate oxidative stress pathways and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: Shares the benzofuran moiety but lacks the triazine core.
N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine: Contains the triazine core but lacks the benzofuran moiety.
Uniqueness
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the combination of the benzofuran and triazine structures, which imparts distinct chemical and biological properties.
属性
分子式 |
C24H19N5O |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
6-(3-methyl-1-benzofuran-2-yl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H19N5O/c1-16-19-14-8-9-15-20(19)30-21(16)22-26-23(25)28-24(27-22)29(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H2,25,26,27,28) |
InChI 键 |
DNPASEAHYYBGBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)N(C4=CC=CC=C4)C5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B14961798.png)
![2-(3-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14961805.png)
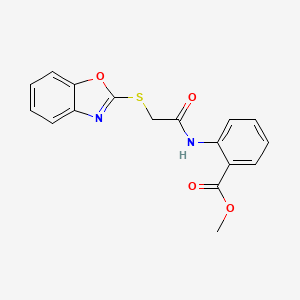
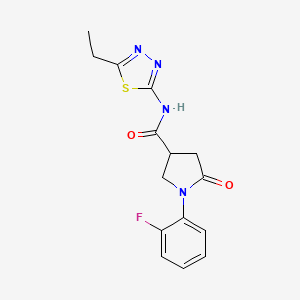
![2-Amino-6',6',7,7-tetramethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B14961821.png)
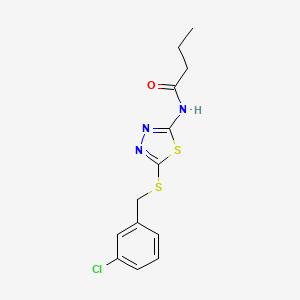
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B14961828.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B14961832.png)
![2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one](/img/structure/B14961833.png)
![9-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14961839.png)
![2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961843.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-phenoxyaniline](/img/structure/B14961847.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14961849.png)
